molecular formula C11H13NO2 B8401344 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE

4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE

Cat. No.: B8401344
M. Wt: 191.23 g/mol
InChI Key: LQQRBECXGGNVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is a heterocyclic organic compound that features a pyridinone ring fused with a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE typically involves the condensation of cyclohexanone with a suitable pyridine derivative under controlled conditions. One common method involves the use of catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification and oxidation steps . The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-cyclohexyl-acetic acid methyl ester
  • Thioacetic acid S-(4-oxo-cyclohexyl) ester

Uniqueness

4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is unique due to its fused ring structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-(4-oxocyclohexyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-3,8H,4-7H2,(H,12,14)

InChI Key

LQQRBECXGGNVJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC(=O)N2

Origin of Product

United States

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